ACID BLUE 82
Description
Contextualization of Acid Blue 82 within Acid Dye Chemistry
This compound, also identified by its Colour Index (C.I.) number 12217-19-5, is a synthetic organic compound classified under the broad category of acid dyes. ontosight.aialfa-chemistry.comdynasty-chem.com Acid dyes are characterized by their water-soluble, anionic nature. americanchemicalsuppliers.comtechnocolordyes.com The chemical structure of these dyes typically incorporates one or more sulfonic acid groups (-SO₃H), which are responsible for their solubility in water and their ability to bind to fibers. technocolordyes.com This binding primarily occurs with materials that possess cationic sites, such as protein fibers (wool, silk) and synthetic polyamides (nylon). technocolordyes.comontosight.aiindiamart.com The interaction is facilitated in an acidic dye bath, where the acid protonates the amino groups in the fibers, creating positively charged sites for the anionic dye to attach. indiamart.com
This compound belongs to the class of acid dyes known for producing various shades of blue. technocolordyes.com Like other acid dyes, its application is prevalent in industries that utilize protein-based or synthetic polyamide materials. americanchemicalsuppliers.comontosight.ai The classification of acid dyes can be further broken down into categories such as levelling, milling, and super-milling dyes, which differ in their molecular size, affinity for the fiber, and fastness properties. indiamart.com
Significance of this compound in Modern Industrial and Environmental Research
In an industrial context, this compound is significant for its application in the textile, paper, and leather industries. ontosight.aiontosight.ai It is valued for its ability to impart a vibrant blue color and is noted for its good lightfastness and high tinctorial strength. ontosight.ai These properties make it a commercially viable choice for dyeing fabrics, leather goods, and paper products. ontosight.aiontosight.ai It has also found use in the formulation of printing materials like inkjet inks and toners. ontosight.ai
From an environmental perspective, the significance of this compound lies in the research surrounding its impact and remediation. Synthetic dyes, including this compound, are recognized as potential water pollutants due to their complex aromatic structures, which makes them resistant to degradation. tci-thaijo.orgfrontiersin.org The release of dye-containing effluents from industrial processes into water bodies is a significant environmental concern. tci-thaijo.org Consequently, a substantial body of research is dedicated to developing effective methods for the removal of such dyes from wastewater.
Overview of Key Research Areas Pertaining to this compound
Research concerning this compound is multifaceted, spanning its synthesis, application, and environmental fate. Key areas of investigation include:
Synthesis and Optimization: Research into the synthesis of acid dyes aims to develop more efficient and environmentally benign methods. This includes exploring novel catalysts and reaction conditions to improve yield and purity. google.commdpi.comacs.org
Industrial Applications: Studies in this area focus on the performance of this compound in various dyeing processes. This involves evaluating its fastness properties, compatibility with different fibers, and the development of dyeing compositions to enhance its application. indiamart.comalibaba.comgoogle.com
Environmental Remediation: A major focus of current research is the removal of this compound and similar dyes from industrial wastewater. The primary methods being investigated are:
Adsorption: This involves the use of various materials, known as adsorbents, to bind the dye molecules and remove them from the solution. Research has explored the use of modified bentonite (B74815), activated carbon, and various biomass-based adsorbents for this purpose. tci-thaijo.orgzums.ac.irpjoes.comresearchgate.net
Photocatalytic Degradation: This advanced oxidation process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂), to break down the complex dye molecules into simpler, less harmful compounds upon irradiation with light. proquest.comnih.govresearchgate.netscirp.org Studies have also investigated the enhancement of this process by adding other oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻). nih.govscilit.com
Ozone-Based Oxidation: Advanced oxidation processes involving ozone (O₃) are also being explored for the degradation of acid dyes. researchgate.net
Scope and Objectives of the Academic Review
This academic review aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its scientific and technical aspects as detailed in the preceding sections. The objective is to present a thorough and scientifically accurate account of its place within acid dye chemistry, its industrial relevance, and the key areas of research it has prompted, particularly in the environmental sector. The review will delve into detailed research findings related to its properties and the various methods being developed for its remediation from aqueous environments. The content will strictly adhere to the outlined structure, providing in-depth information on the specified topics.
Table of Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 12217-19-5 | alfa-chemistry.comamericanchemicalsuppliers.comkeyingchem.com |
| Molecular Formula | C₂₀H₁₄N₂O₆S₂ | ontosight.ai |
| Molecular Weight | 434.46 g/mol | ontosight.ai |
Table of Research Findings on Acid Dye Removal
| Dye | Removal Method | Adsorbent/Catalyst | Key Finding | Reference |
| Acid Blue 225 | Adsorption | Rice Husk Ash functionalized with amine groups (RHA-NH₂) | Adsorption capacity of approximately 82 mg/g. | tci-thaijo.org |
| Acid Blue 80 | Adsorption | Surfactant-modified bentonite (CTAB-MB) | The adsorption process fitted well with the Langmuir isotherm model. | zums.ac.ir |
| Acid Blue 29 | Photocatalytic Degradation | Cadmium sulphide/Titanium oxide (CdS/TiO₂) nanocomposite | 84% degradation efficiency after 90 minutes of visible light irradiation. | researchgate.net |
| Acid Blue 129 | Enzymatic Degradation | Crude laccase from Trametes hirsuta EDN 082 | 88% decolorization efficiency within 7 hours. | tandfonline.com |
| Acid Blue 92 | Ozonation | Ozone (O₃) | Effective degradation through advanced oxidation. | researchgate.net |
Properties
CAS No. |
12217-19-5 |
|---|---|
Molecular Formula |
C6CoK3N6 |
Synonyms |
Fast Blue P-L |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Acid Blue Dyes
Fundamental Synthesis Approaches
Anthraquinone (B42736) dyes, a significant class that includes Acid Blue 82, are frequently synthesized via condensation reactions. upb.ro A pivotal intermediate in this process is the sodium salt of 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromamine (B89241) acid. upb.roorientjchem.org The synthesis involves the condensation of bromamine acid with various aromatic or aliphatic amines. upb.ro For instance, the reaction of bromamine acid with amines such as p-toluidine (B81030) or p-acetamido aniline (B41778) yields blue dyes. upb.roajol.info
This reaction is typically conducted in an aqueous solution and is catalyzed by a copper salt, like copper(I) chloride or copper sulfate, in what is known as an Ullmann condensation reaction. orientjchem.orgajol.infoasianpubs.org An acid-binding agent, for example, sodium carbonate, is added to neutralize the acid formed during the reaction. ajol.infoasianpubs.org The process involves heating the mixture to facilitate the substitution of the bromine atom on the anthraquinone core with the amine. upb.roasianpubs.org The resulting product can then be isolated and purified. upb.ro Innovations in this area include using cuprous complex catalysts to achieve nearly complete conversion of bromamine acid, thereby reducing byproducts and environmental impact. patsnap.com
The synthesis of many acid dyes, particularly in the triphenylmethane (B1682552) class, involves the oxidation of a leuco intermediate. ursinus.eduubc.ca A leuco compound is the reduced, and often colorless, form of a dye. ursinus.edu The synthesis pathway first involves creating the leuco base, for example, by condensing an aryl aldehyde with aromatic bases. ubc.ca This leuco intermediate is then converted to the final, colored dye through an oxidation step. ubc.ca
Historically, oxidizing agents like lead dioxide or manganese oxide were used. ubc.camdpi.com Modern methods often employ other oxidants such as sodium dichromate or even air. mdpi.comgoogle.com For example, the synthesis of Acid Blue 104 involves reacting N-benzyl-N-ethyl-toluidinesulfonic acid with p-diethylaminobenzaldehyde to form the leuco dye, which is then isolated, purified, and finally oxidized with sodium dichromate to yield the final product. google.com It has been observed that the rate of oxidation of the leuco base can be significantly faster than the conversion of other potential intermediates, such as carbinols, to the dye. caltech.edu
Azo dyes, which are characterized by the presence of one or more azo (–N=N–) groups, represent the largest class of synthetic dyes. upb.rordd.edu.iq Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) is a vital coupling component for producing a variety of azo dyes. researchgate.netglobalresearchonline.net
The synthesis is a two-step process: diazotization followed by coupling. orientjchem.orgglobalresearchonline.net First, a primary aromatic amine, such as a sulfa drug, is converted into a highly reactive diazonium salt by treating it with a cold solution of sodium nitrite (B80452) in an acidic medium. globalresearchonline.netwisdomlib.org In the second step, this diazonium salt solution is added to a solution of chromotropic acid, typically under neutral to alkaline conditions, to facilitate the coupling reaction. orientjchem.orgglobalresearchonline.net This reaction forms the stable azo linkage and creates the final colored dye molecule. rdd.edu.iq The specific properties and color of the resulting azo dye can be modified by changing the starting aromatic amine. orientjchem.org
Catalytic Innovations in Acid Dye Synthesis
Recent advancements in catalysis have focused on developing efficient and recyclable catalyst systems for dye synthesis. Nanocomposites, such as those combining magnetic iron(II,III) oxide (Fe₃O₄) nanoparticles with reduced graphene oxide (rGO), have emerged as promising catalysts. nih.gov These composites leverage the large surface area and excellent electron transport properties of rGO with the magnetic separability of Fe₃O₄ nanoparticles. sci-hub.seacs.org
The Fe₃O₄/rGO composite can be synthesized through green methods, for example, using plant extracts as reducing agents. nih.govsci-hub.se These magnetically separable catalysts have demonstrated high efficiency in various chemical transformations, including the degradation of dyes like methylene (B1212753) blue. nih.govrsc.org In the context of dye synthesis, these advanced materials can replace traditional catalysts, offering benefits such as enhanced reaction rates, milder reaction conditions, and straightforward catalyst recovery and reuse, which contributes to more sustainable manufacturing processes. sci-hub.sersc.org
To address environmental concerns associated with traditional dye synthesis, green chemistry approaches using water as a solvent are being developed. mdpi.com A notable innovation is the use of a composite catalyst system containing copper(II) oxide (CuO) and silicotungstic acid for the oxidative synthesis of acid dyes in an aqueous phase. mdpi.comsciprofiles.comnih.gov This method avoids the use of toxic heavy metal oxidants like lead or manganese derivatives. mdpi.comresearchgate.net
In one study, this catalytic system was used for the synthesis of Acid Blue 7 from its corresponding leuco acid. mdpi.com The reaction, using aqueous hydrogen peroxide as the oxidant, proceeded efficiently in water at 95 °C. mdpi.comresearchgate.net The catalyst, comprising CuO and silicotungstic acid, was found to be highly effective, affording a good yield of the final dye. mdpi.com This water-phase system is not only environmentally benign but also allows for the synthesis to be scaled up. mdpi.comresearchgate.net
| Catalyst System | Reactants | Oxidant | Temperature | Yield | Reference |
| CuO/Silicotungstic Acid | Leuco Acid Blue 7 | 30% H₂O₂ | 95 °C | 78% | mdpi.com |
Process Optimization and Parameters in Dye Synthesis
The efficient synthesis of this compound hinges on the precise control of several key parameters. These factors significantly impact reaction speed, product yield, and purity.
Influence of Temperature and pH on Reaction Kinetics
Temperature and pH are critical variables that dictate the rate and efficiency of the reactions involved in producing acid dyes. For instance, in the synthesis of related acid dyes, specific temperature ranges are crucial for different stages of the reaction. The sulfonation of an intermediate, for example, may be initially conducted at 35° to 40° C to manage the viscosity of the solution, and then cooled to 20° to 25° C for the reaction itself to proceed optimally, as higher temperatures can lead to a decrease in yield. google.com Similarly, the final oxidation step to form the dye can be highly exothermic and may require cooling to temperatures as low as -10° C to control the reaction. google.com
The pH of the reaction medium is equally important. In the synthesis of anthraquinone-based dyes, maintaining a pH of 9 is specified during certain reaction steps to ensure the desired outcome. google.com For other acid dyes, after sulfonation, the reaction mixture is neutralized, and maintaining a pH range of approximately 2.5 to 3.5 has been found to produce the maximum yield of the desired sulfonic acid intermediate. google.com The kinetics of the oxidation of some dyes have been shown to be pH-dependent, with different reaction rates observed for processes initiated by hypochlorite (B82951) and hypochlorous acid, the relative concentrations of which are determined by the pH of the solution. scielo.org.za
The interplay between temperature and pH is a delicate balance that must be carefully managed to maximize product formation and minimize the creation of unwanted byproducts.
Molar Ratio and Catalyst Loading Effects
The stoichiometry of the reactants and the concentration of the catalyst are fundamental to the synthesis of acid dyes. The molar ratio between the key reactants, such as bromamine acid and an aromatic amine in the synthesis of some anthraquinone dyes, is a critical factor. To achieve a high yield of the desired arylamine product, the molar ratio of bromamine acid to the aromatic amine should be in the range of 1:1.0 to 1:3. google.com
Catalyst loading also plays a pivotal role. In reactions catalyzed by copper complexes, the molar amount of the monovalent copper complex can range from 0.5% to 20% relative to the bromamine acid, with a preferred range of 3% to 10%. google.com In other catalytic processes, such as the esterification of oleic acid, increasing the catalyst amount from 1 wt% to 5 wt% has been shown to increase the conversion rate, as more catalyst provides more active sites for the reaction. rsc.org However, beyond a certain point, further increases in catalyst loading may not lead to a corresponding increase in yield and could become economically inefficient. rsc.org For some reactions, the catalyst is prepared in situ, for example by mixing cuprous chloride and hydrochloric acid to form an active catalytic complex.
Below is an interactive table summarizing the effects of molar ratio and catalyst loading on reaction outcomes based on findings for related dye syntheses.
| Parameter | Reactants/Catalyst | Molar/Weight Ratio | Observed Effect on Yield/Conversion |
| Molar Ratio | Bromamine Acid : Aromatic Amine | 1:1.0 to 1:3 | Optimal for achieving a good yield of the arylamine product. google.com |
| Catalyst Loading | Monovalent Copper Complex : Bromamine Acid | 0.5% to 20% (preferred 3% to 10%) | Influences the conversion rate of bromamine acid. google.com |
| Catalyst Loading | CaFe2O4 Catalyst : Oleic Acid | 1 wt% to 5 wt% | Increasing catalyst amount increases conversion rate. rsc.org |
Critical Parameters for Industrial-Scale Production
Translating a laboratory-scale synthesis to industrial production introduces a new set of challenges and critical parameters that must be addressed to ensure efficiency, safety, and cost-effectiveness. Key considerations include:
Reactor Design and Operation: Industrial synthesis often employs large-scale reactors, and the transition from batch processing in a flask to continuous flow systems can significantly improve consistency and production rates. researchgate.net
Temperature and Pressure Control: Maintaining precise temperature and pressure control is crucial. Automated systems are often used in industrial settings to keep these parameters within a narrow range, which is essential for maximizing yield and minimizing side reactions. google.com
Raw Material Handling and Purity: The quality and handling of raw materials are critical. For instance, the concentration of oleum (B3057394) (sulfur trioxide in sulfuric acid) used for sulfonation can be a key variable, with higher concentrations sometimes required to facilitate reactions at lower temperatures. google.com
Waste Management and Catalyst Recovery: Environmental regulations and economic considerations necessitate efficient waste management and catalyst recycling. For example, cuprous chloride catalysts can be recovered from filtration residues.
Advanced Separation and Purification Techniques Post-Synthesis (e.g., Nanofiltration for Desalination)
Following the synthesis of this compound, the crude product contains various impurities, including inorganic salts, unreacted starting materials, and byproducts. Effective purification is essential to achieve the desired color strength, purity, and performance characteristics.
Nanofiltration has emerged as a key technology for the purification of dyes, particularly for desalination. This membrane-based separation process can effectively remove inorganic salts like sodium chloride and sodium sulfate from the dye solution. bioline.org.br Nanofiltration membranes operate at lower pressures than reverse osmosis and can selectively separate divalent ions and larger organic molecules like dyes from monovalent salts. msrjournal.com
Studies on the removal of various acid dyes from aqueous solutions have demonstrated the high efficiency of nanofiltration. scispace.com For instance, color removal of up to 99.8% has been reported for acidic blue dyes using nanofiltration membranes. bioline.org.brscispace.com The performance of the nanofiltration process can be influenced by factors such as the initial dye concentration, operating pressure, and the total dissolved solids (TDS) concentration. bioline.org.brscispace.com Increasing the operating pressure generally leads to higher color removal efficiency. scispace.com
The use of nanofiltration for dye desalination offers several advantages over traditional methods like evaporation, as it is less energy-intensive and can be operated as a continuous process. acs.org This technology plays a crucial role in producing high-purity this compound that meets the stringent requirements of various industrial applications.
The table below presents data on the efficiency of nanofiltration for the removal of acidic blue dyes from aqueous solutions.
| Parameter | Condition | Result |
| Initial Dye Concentration | 5, 50, 100 mg/L | Increased concentration led to slightly increased color removal. scispace.com |
| Operating Pressure | 7.5, 10, 12 bar | Higher pressure resulted in color removal up to 99.7%. bioline.org.brscispace.com |
| TDS Concentration | 1000, 2000, 3000 mg/L | High salt concentrations can decrease permeate flux due to dye aggregation. scispace.com |
| Color Removal | Varied Conditions | Up to 99.8% for acidic blue dye. scispace.com |
Advanced Analytical and Spectroscopic Characterization Methodologies
Structural Elucidation Techniques
The molecular structure and physical properties of Acid Blue 82 are determined through a combination of spectroscopic and microscopic techniques, each providing unique insights into its composition and arrangement.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For triphenylmethane (B1682552) dyes like this compound, the spectrum is expected to show a complex pattern of bands arising from its various structural features.
Key functional groups and their expected FTIR absorption regions include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: Arising from alkyl groups, these vibrations appear in the 3000-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: These are characteristic of the benzene rings and are usually found in the 1600-1450 cm⁻¹ region.
S=O Stretching (Sulfonate Group): The presence of sulfonate groups (SO₃⁻), common in acid dyes for water solubility, gives rise to strong absorption bands, typically in the 1250-1150 cm⁻¹ (asymmetric) and 1070-1030 cm⁻¹ (symmetric) regions.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the amino groups are expected in the 1350-1250 cm⁻¹ range.
N-H Bending: For secondary amines, this bending vibration can be observed around 1650-1550 cm⁻¹.
Out-of-Plane C-H Bending: These vibrations are indicative of the substitution pattern on the aromatic rings and appear in the 900-675 cm⁻¹ region.
While a specific, publicly available, fully annotated FTIR spectrum for pure this compound is not readily found in the reviewed literature, the table below summarizes the expected characteristic vibrational frequencies based on the analysis of similar triphenylmethane and azo dyes. aapg.orgresearchgate.netspecac.comdocbrown.info
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretching (Secondary Amine) | 3500-3300 |
| Aromatic C-H Stretching | 3100-3000 |
| Aliphatic C-H Stretching | 3000-2850 |
| C=C Aromatic Ring Stretching | 1600-1450 |
| N-H Bending | 1650-1550 |
| S=O Asymmetric Stretching (Sulfonate) | 1250-1150 |
| C-N Stretching | 1350-1250 |
| S=O Symmetric Stretching (Sulfonate) | 1070-1030 |
| C-H Out-of-Plane Bending | 900-675 |
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Degradation Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For conjugated systems like this compound, the most significant transitions are typically π → π* transitions, which occur in the visible region of the electromagnetic spectrum and are responsible for the dye's color. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes (e.g., amino groups) and can be affected by the polarity of the solvent. aapg.orgresearchgate.netresearchgate.net
The degradation of this compound can be effectively monitored using UV-Vis spectroscopy. As the dye molecule breaks down, its conjugated system is disrupted, leading to a decrease in the absorbance at its λmax. This change in absorbance over time allows for the determination of the degradation kinetics, often following pseudo-first-order or pseudo-second-order models. researchgate.netnih.gov
Near-Infrared (NIR) spectroscopy, which probes the overtone and combination bands of fundamental molecular vibrations, can also be utilized for monitoring degradation processes. Changes in the NIR spectrum can provide information about the alteration of functional groups during the degradation of the dye. msu.edu
The following table presents typical UV-Vis absorption maxima for triphenylmethane dyes in different solvents, which provides a reference for the expected spectral behavior of this compound.
| Dye Class | Solvent | Typical λmax (nm) |
|---|---|---|
| Triphenylmethane | Water | 580 - 640 |
| Triphenylmethane | Ethanol | 590 - 650 |
| Triphenylmethane | Acetone | 585 - 645 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure and conformation of organic compounds. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. hw.ac.ukbhu.ac.incdnsciencepub.comnih.govnih.gov
For this compound, ¹H NMR spectroscopy would reveal signals corresponding to the different types of protons in the molecule:
Aromatic Protons: These would appear in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. The splitting patterns of these signals (e.g., doublets, triplets) would provide information about the substitution pattern on the aromatic rings.
Aliphatic Protons: Protons on any alkyl chains attached to the aromatic rings or amino groups would resonate in the upfield region, generally between 0.9 and 4.0 ppm.
N-H Protons: The chemical shift of protons attached to nitrogen atoms can vary over a wide range and may be broadened due to exchange processes.
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton:
Aromatic Carbons: These carbons would resonate in the range of 110-160 ppm.
Carbonyl or Quaternary Carbons: Carbons in specific environments, such as those directly attached to electron-withdrawing groups, may appear further downfield.
Aliphatic Carbons: These would be found in the upfield region of the spectrum.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic C-H | 6.5 - 8.5 |
| ¹H | Aliphatic C-H | 0.9 - 4.0 |
| ¹H | N-H | Variable, often broad |
| ¹³C | Aromatic C | 110 - 160 |
| ¹³C | Aliphatic C | 10 - 60 |
X-ray Diffraction (XRD) and Scanning Electron Microscopy-Energy Dispersive Spectroscopy (SEM-EDS) for Morphology and Crystallinity
X-ray Diffraction (XRD) is a technique used to determine the crystalline structure of solid materials. The diffraction pattern produced when X-rays interact with a crystalline solid is unique to that substance and can be used for phase identification. For a powdered sample of this compound, the XRD pattern would reveal whether the dye is amorphous or crystalline. If crystalline, the positions and intensities of the diffraction peaks can be used to determine the unit cell parameters. cdnsciencepub.comnajah.edumdpi.comnih.govresearchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a sample. SEM analysis of this compound powder would reveal the shape, size, and surface texture of the individual particles. aapg.orgspecac.comdocbrown.infonih.govresearchgate.netnih.gov
Coupled with SEM, Energy Dispersive Spectroscopy (EDS) allows for the elemental analysis of the sample. The EDS spectrum shows the elemental composition of the analyzed area. For this compound, EDS would be expected to detect the presence of carbon, nitrogen, oxygen, sulfur, and sodium (from the sulfonate salt). docbrown.infonih.govresearchgate.netnih.gov
While specific XRD patterns and SEM micrographs for this compound are not widely published, the following table outlines the type of information that can be obtained from these techniques.
| Technique | Information Obtained |
|---|---|
| XRD | Crystalline or amorphous nature, unit cell parameters (if crystalline) |
| SEM | Particle shape, size, and surface morphology |
| EDS | Elemental composition |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and are widely used for the purity assessment of dyes and the analysis of their degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Profiling
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of a compound and to identify and quantify its degradation products. A typical HPLC system for dye analysis would employ a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). researchgate.net
For the purity assessment of this compound, a single sharp peak would be expected in the chromatogram. The presence of additional peaks would indicate the presence of impurities. The degradation of this compound can be monitored by injecting samples at different time intervals into the HPLC system. The appearance of new peaks and the decrease in the area of the parent dye peak provide a profile of the degradation products. The retention time of each peak is a characteristic feature that can be used for identification. mdpi.com
The following table provides an example of HPLC retention times for a triphenylmethane dye and its potential degradation products, illustrating the type of data that can be obtained from such an analysis.
| Compound | Retention Time (min) |
|---|---|
| Triphenylmethane Dye | 10.5 |
| Degradation Product 1 | 4.2 |
| Degradation Product 2 | 6.8 |
| Degradation Product 3 | 8.1 |
Interaction Mechanisms with Substrates and Dyeing Process Dynamics
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies in Dye Performance
Chemoinformatics provides powerful tools for analyzing the relationship between the chemical structure of a dye and its performance characteristics. Through Quantitative Structure-Property Relationship (QSPR) models, it is possible to predict properties like color fastness based on molecular descriptors. mdpi.comresearchgate.net These studies are crucial for designing new dyes and optimizing the application of existing ones like Acid Blue 82, which belongs to the broad class of azo dyes. worlddyevariety.com
| Molecular Fragment/Property | Effect on Dyeing Performance | Rationale |
|---|---|---|
| Azo Group (–N=N–) | Central to color; can be a site of photo-degradation (poor light fastness). mdpi.comdyestuffscn.com | The chromophore is susceptible to photo-oxidation, which breaks the bond and causes fading. dyestuffscn.com |
| Sulfonic Acid Groups (–SO₃H) | Increases water solubility; provides anionic sites for binding to cationic fibers; can improve light fastness. dyestuffscn.comresearchgate.net | Anionic nature promotes ionic bonding with protonated amine groups in wool and nylon. Acts as an electron-withdrawing group. dyestuffscn.comnih.gov |
| Amino Groups (–NH₂) | Can decrease light fastness. mdpi.com | Acts as an electron-donating group, potentially making the azo bond more susceptible to oxidation. mdpi.com |
| Large Molecular Size / Planarity | Increases substantivity (affinity) and wash fastness. | Enhances van der Waals forces between the dye molecule and the fiber polymer chain. |
| Electron-Withdrawing Groups (e.g., Halogens) | Improves light fastness when positioned near the azo group. dyestuffscn.com | Reduces the electron density of the azo group, making it less prone to photo-oxidation. dyestuffscn.com |
Modeling Color Fastness to Light and Washing
QSPR models are mathematical equations that correlate a property (like fastness) with numerical descriptors derived from the dye's chemical structure. researchgate.net For textile dyes, these models can effectively predict light fastness and wash fastness, reducing the need for extensive experimental testing. mdpi.com
Modeling Light Fastness: The light fastness of azo dyes is influenced by the stability of the parent chromophore. dyestuffscn.com Models for light fastness often show a negative correlation with the presence of fragments that are susceptible to photo-oxidation, such as certain amino groups. mdpi.com The introduction of heterocyclic structures like pyrazolone (B3327878) can improve light fastness, as these act as electron-withdrawing groups. dyestuffscn.com The fading mechanism can involve the generation of hydroxyl radicals in the presence of light and moisture, which then attack the dye molecule. researchgate.net
Physicochemical Factors Influencing Dye Uptake and Fixation
The efficiency of the dyeing process, including the rate of dye uptake and the final degree of fixation, is highly dependent on the conditions of the dye bath. For acid dyes like this compound on protein and polyamide fibers (e.g., wool, silk, nylon), factors such as pH, temperature, liquor ratio, and dye concentration are paramount. iosrjournals.org
Role of pH and Temperature in Dyeing Processes
The interaction between an acid dye and a fiber like wool is primarily an ion-exchange mechanism. nih.gov The pH and temperature of the dye bath directly control this interaction.
Role of pH: The pH of the dye bath has a significant effect on the exhaustion of acid dyes on wool and nylon. researchgate.net These fibers are amphoteric, containing both amino (–NH₂) and carboxyl (–COOH) groups. In an acidic solution (low pH), the amino groups are protonated to form cationic sites (–NH₃⁺). These positively charged sites then attract the anionic sulfonate groups (–SO₃⁻) of the acid dye molecule, facilitating adsorption through electrostatic forces. nih.goviosrjournals.org The maximum uptake of acid dyes by wool powders has been observed to occur at a highly acidic pH of around 2.5. researchgate.net As the pH increases, the number of cationic sites on the fiber decreases, leading to lower dye uptake. researchgate.net
Role of Temperature: Temperature plays a critical role in the dyeing kinetics. Increasing the temperature generally enhances the rate of dyeing and the total dye uptake. researchgate.netresearchgate.net Higher temperatures increase the kinetic energy of the dye molecules, accelerating their diffusion from the dye bath to the fiber surface and into the polymer matrix. researchgate.net Furthermore, elevated temperatures cause the fiber structure to swell, opening up amorphous regions and making more dye sites accessible. mdpi.com For many acid dyeing processes on wool and nylon, temperatures are raised to near boiling (e.g., 90-100°C) to ensure good dye penetration and leveling. icrc.ac.iritast.ir
| Parameter | Typical Range for Acid Dyes | Effect on Dyeing Process |
|---|---|---|
| pH | 2.5 - 6.0 | Low pH protonates fiber's amino groups (–NH₃⁺), creating sites for ionic bonding with anionic dye (D–SO₃⁻), thus increasing dye uptake. nih.govresearchgate.net |
| Temperature | 60°C - 100°C | Increases fiber swelling, dye solubility, and diffusion rate, leading to faster dyeing and better penetration. researchgate.netmdpi.com |
Liquor Ratio and Dye Concentration Effects on Exhaustion
The exhaustion of a dye bath refers to the percentage of the initial dye that has been transferred from the solution onto the fiber at equilibrium. This is heavily influenced by the liquor ratio and the initial dye concentration.
Dye Concentration: The initial concentration of the dye in the bath is a primary driving force for the dyeing process. According to sorption isotherm models like the Langmuir model, which often applies to the acid dyeing of wool and nylon, the amount of dye adsorbed by the fiber increases with the concentration of dye in the solution until the available dye sites on the fiber become saturated. nih.govhilarispublisher.com At this point, further increases in dye concentration in the bath will not result in significantly more dye being fixed to the fiber. nih.gov The relationship between dye concentration and color intensity is generally direct until this equilibrium exhaustion is reached. textiletoday.com.bd
| Liquor Ratio | Dye Concentration in Bath | Effect on Exhaustion & Dyeing |
|---|---|---|
| High (e.g., 40:1) | Low | Slower rate of dye uptake; potentially lower final exhaustion; lower risk of aggregation, promoting level dyeing. china-dyestuff.comarts.ac.uk |
| Low (e.g., 10:1) | High | Faster rate of dye uptake; higher potential exhaustion; increased risk of dye aggregation and unevenness without leveling agents. arts.ac.uk |
Environmental Fate and Advanced Remediation Technologies for Acid Blue Dye Contamination
Degradation Pathways of Acid Blue Dyes in Aqueous Systems
The breakdown of Acid Blue dyes in water can be achieved through several chemical and biological pathways. These processes aim to transform the complex dye molecules into simpler, less harmful compounds.
Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like Acid Blue dyes. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of compounds.
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at higher pH values. icrc.ac.ir The combination of ozone with hydrogen peroxide (O₃/H₂O₂) or activated carbon (O₃/AC) can further enhance the degradation efficiency. For instance, studies on Acid Blue 92 have shown that while ozonation alone can achieve a certain level of color removal, the O₃/H₂O₂ and O₃/AC processes lead to significantly higher degradation and mineralization, with COD removal rates reaching up to 80% and 100%, respectively. researchgate.net The effectiveness of ozonation is influenced by parameters such as pH, initial dye concentration, and the presence of other substances. icrc.ac.irresearchgate.net
Fenton's Reagent: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. This method is particularly effective in acidic conditions (typically around pH 3). ajol.infomdpi.com The efficiency of the Fenton process for dye degradation can be substantial, with studies reporting high removal rates for various acid dyes. mjcce.org.mkfrontiersin.org For example, the degradation of Acid Blue 29 using a dark-Fenton process with sulfuric acid-activated steel slag achieved 95% removal. researchgate.net However, the concentration of both Fe²⁺ and H₂O₂ must be carefully optimized, as excess amounts can have a scavenging effect on the hydroxyl radicals, thereby reducing the degradation efficiency. ajol.info
Electrochemical Advanced Oxidation: This technology utilizes electrochemical processes to generate strong oxidizing agents. The Electro-Fenton process, for instance, generates Fenton's reagent in situ, offering better control over the process. Studies on the degradation of Acid Blue 113 using the Electro-Fenton method have demonstrated its potential as an effective treatment alternative. wwjournal.ir
The table below summarizes the efficiency of different oxidative degradation methods for acid dyes.
| Oxidative Method | Dye | Efficiency | Key Findings | Reference |
| O₃/H₂O₂ | Acid Blue 92 | 80% COD removal | Increased H₂O₂ concentration enhances removal. | researchgate.net |
| O₃/Activated Carbon | Acid Blue 92 | 100% COD removal | Effective mineralization of the dye. | researchgate.net |
| Dark-Fenton | Acid Blue 29 | 95% removal | Utilized sulfuric acid-activated steel slag as a catalyst. | frontiersin.orgresearchgate.net |
| Electro-Fenton | Acid Blue 113 | High removal | Efficiency is dependent on pH and H₂O₂ concentration. | wwjournal.ir |
Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate reactive oxygen species upon light irradiation, leading to the degradation of organic pollutants.
Using Semiconductor Nanocomposites like CdS/TiO₂: Titanium dioxide (TiO₂) is a widely used photocatalyst, but its activity is primarily limited to the UV region. To enhance its efficiency under visible light, it can be combined with other semiconductors like Cadmium Sulfide (CdS) to form nanocomposites. The CdS/TiO₂ nanocomposite has shown enhanced photocatalytic activity for the degradation of dyes like Acid Blue 29 (a proxy for Acid Blue 82 in some studies). researchgate.net The improved performance is attributed to better charge separation and the extension of TiO₂'s light response into the visible spectrum. researchgate.netacs.org Doping TiO₂ with lanthanum has also been shown to significantly improve the degradation of acid blue dyes under visible light, achieving up to 99% degradation. researchgate.net The mechanism involves the generation of electron-hole pairs in the semiconductor upon light absorption, which then react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) that degrade the dye molecules. researchgate.netproquest.com
The table below presents findings on the photocatalytic degradation of acid dyes.
| Photocatalyst | Dye | Degradation Efficiency | Irradiation Time | Key Findings | Reference |
| CdS/TiO₂ | Acid Blue 29 | 84% | 90 minutes | Enhanced visible light activity compared to individual components. | researchgate.net |
| La-doped TiO₂ | Acid Blue dye | 99% | Not specified | Increased absorption in the visible range. | researchgate.net |
| Ti₃C₂-OH/CdS | Rhodamine B | 82% | 100 minutes | Superoxide radicals and holes are the main reactive species. | researchgate.net |
Bioremediation offers an environmentally friendly and cost-effective approach to dye degradation. It involves the use of microorganisms, such as bacteria and fungi, or their enzymes to break down complex dye molecules. sciepub.com
Bacterial consortia, which are mixed communities of different bacterial strains, often exhibit greater degradation capabilities than individual strains due to synergistic interactions. researchgate.net The initial and most crucial step in the biodegradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). nih.gov This cleavage is typically carried out by enzymes called azoreductases, which are produced by various bacteria. ijcmas.com This process results in the formation of colorless aromatic amines, which may still be toxic. A bacterial consortium containing strains of Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa was able to decolorize 90% of an Acid Blue dye within 22 hours. sciepub.com Another consortium was able to decolorize 99% of Acid Blue 113 within 24 hours. researchgate.net
Following the initial decolorization step, the resulting aromatic amines are further degraded through various metabolic pathways. sciepub.com Complete degradation, or mineralization, involves the breakdown of these aromatic intermediates into simpler, non-toxic compounds like carbon dioxide, water, and inorganic salts. nih.gov In the case of Acid Blue degradation by a bacterial consortium, intermediates such as metanilic acid and peri acid were detected, which were subsequently broken down into compounds like methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid, confirming the complete mineralization of the dye. sciepub.com Transcriptomic analysis of Sphingomonas melonis B-2 degrading Acid Blue 113 revealed that benzoate (B1203000) and naphthalene (B1677914) degradation pathways were key to the process, with enzymes like NADH quinone oxidoreductase and aromatic ring-hydroxylating dioxygenase being significantly upregulated. nih.govbwise.kr Fungi also play a role in dye degradation through the secretion of extracellular enzymes like laccases and peroxidases. tandfonline.comjmb.or.kr
The table below details the microbial and enzymatic degradation of Acid Blue dyes.
| Microorganism/Enzyme | Dye | Degradation/Decolorization Efficiency | Key Metabolites/Pathways | Reference |
| Bacterial Consortium (Pseudomonas, Bacillus) | Acid Blue | 90% decolorization in 22 hours | Metanilic acid, peri acid, methyl salicylic acid, catechol | sciepub.com |
| Bacterial Consortium HM-4 | Acid Blue 113 | 99% decolorization in 24 hours | Azo bond cleavage | researchgate.net |
| Sphingomonas melonis B-2 | Acid Blue 113 | >80% decolorization in 24 hours | Benzoate and naphthalene degradation pathways | nih.govbwise.kr |
| Laccase from Trametes hirsuta | Acid Blue 129 | 88% decolorization in 7 hours | 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, 2,4,6-trimethylaniline | tandfonline.com |
Microbial and Enzymatic Biodegradation
Adsorptive Removal Strategies from Effluents
Adsorption is a widely used physicochemical treatment method for removing dyes from wastewater. This process involves the accumulation of dye molecules onto the surface of a solid material, known as an adsorbent. Various low-cost and effective adsorbents have been investigated for the removal of acid dyes.
For instance, biosorbents derived from waste biomass, such as almond shells (Prunus dulcis), have shown high efficiency in removing Acid Blue dyes. deswater.comnih.gov A study on the removal of Acid Blue 113 using a biosorbent from Prunus dulcis in a continuous column operation demonstrated a maximum uptake capacity of 59.54 mg/g. deswater.com The effectiveness of such biosorbents can be enhanced through chemical activation, for example, with NaOH and surfactants. deswater.com The adsorption process is influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and contact time. nih.gov Desorption and reusability studies are also crucial for the economic viability of the adsorption process, and studies have shown that biosorbents can be effectively regenerated and reused for multiple cycles with only a slight decrease in their adsorption capacity. deswater.com
The table below highlights the performance of an adsorbent for Acid Blue dye removal.
| Adsorbent | Dye | Adsorption Capacity | Key Findings | Reference |
| Biosorbent from Prunus dulcis | Acid Blue 113 | 59.54 mg/g | Effective in continuous column operation; reusable for multiple cycles. | deswater.com |
| Almond Shell | Acid Blue 129 | >98% removal efficiency | Adsorption follows the Langmuir isotherm model. | nih.gov |
Integrated Wastewater Treatment Systems
Integrated wastewater treatment systems, which combine multiple treatment processes, are often necessary to effectively remove persistent pollutants like this compound and meet stringent discharge regulations.
Upflow Anaerobic Sludge Blanket (UASB) reactors are a high-rate anaerobic treatment technology that can effectively treat wastewater with high organic content, including dye-containing effluents. researchgate.netmdpi.com In a UASB reactor, wastewater is introduced at the bottom and flows upwards through a dense bed of anaerobic granular sludge. mdpi.com This process facilitates the biological degradation of organic pollutants and dyes.
Studies have shown that UASB reactors can achieve high removal efficiencies for both color and chemical oxygen demand (COD). For textile wastewater containing acid dyes, COD removal efficiencies of over 90% and color removal of over 92% due to biodegradation have been reported. researchgate.net The performance of UASB reactors is influenced by factors such as hydraulic retention time (HRT), organic loading rate (OLR), pH, and temperature. mdpi.com For efficient treatment of dye-containing wastewater, recommended operating conditions are an HRT of 6–24 hours and an OLR of 1–12 kg COD/m³·d at mesophilic temperatures (30–40 °C). mdpi.com A study on synthetic textile wastewater containing indigo (B80030) blue dye showed color and COD removal of 69% and 81.2%, respectively. uem.br
Constructed wetlands (CWs) are engineered systems that utilize natural processes involving wetland vegetation, soils, and their associated microbial assemblages to treat wastewater. nih.govnih.gov They are considered a cost-effective and environmentally friendly option for the tertiary treatment of dye effluents, polishing the water before discharge. nih.govresearchgate.net
CWs can be designed as vertical flow (VF) or horizontal flow (HF) systems. nih.gov Research on vertical subsurface flow constructed wetlands (VSSFCW) has demonstrated their effectiveness in removing dyes. One study using scoria as a media and planted with Vetiver grass achieved an 84% dye removal efficiency for textile wastewater. nih.gov Another study using a pilot-scale CW with Phragmites australis reported an average color removal of 90% from real textile wastewater. nih.gov The presence of plants in CWs can significantly enhance pollutant removal through various mechanisms, including oxygen release from roots, which promotes aerobic degradation. researchgate.net
Hybrid treatment systems that combine different processes, such as adsorption and biodegradation, can offer enhanced removal of recalcitrant compounds like dyes. researchgate.net In an adsorption-biodegradation hybrid process, an adsorbent is used to remove the dye from the aqueous phase, and then microorganisms are employed to degrade the adsorbed dye, often regenerating the adsorbent in the process.
An example of this approach involves using biochar derived from agricultural waste as an adsorbent, followed by biodegradation using specific bacterial species. researchgate.net A study on the removal of methylene (B1212753) blue using a hybrid process with coconut shell biochar and Alcaligenes species reported a maximum removal efficiency of 88.01%. researchgate.net Another hybrid approach is the combination of a UASB reactor with a post-treatment adsorption step. For instance, the effluent from a UASB reactor treating wastewater with indigo blue dye was further treated with pottery clay as an adsorbent, achieving a final color removal of 97%. uem.br These integrated systems can provide a robust and efficient solution for the complete treatment of dye-containing wastewater. matec-conferences.org
Environmental Monitoring and Detection of Acid Blue Dyes in Aquatic Systems
The monitoring and detection of this compound in aquatic environments are critical due to its potential toxicity to aquatic life. ontosight.ai The release of this synthetic anthraquinone (B42736) dye into water systems, primarily from industrial effluents such as textile and paper manufacturing, necessitates reliable analytical methods for its quantification and control. While specific, validated methods for the routine environmental monitoring of this compound are not extensively detailed in publicly available scientific literature, a range of advanced analytical techniques are successfully employed for the detection of structurally related anthraquinone and acid dyes. These methods are applicable for the surveillance of this compound contamination in water.
Common analytical methodologies for dye detection include spectrophotometry, chromatography, and electrochemical sensing. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC), often coupled with sophisticated detectors, is a cornerstone for the analysis of dyes in environmental matrices. researchgate.net For sample preparation, especially for trace-level detection in complex water samples, pre-concentration steps using techniques like solid-phase extraction (SPE) are often necessary to isolate the dye from interfering substances. researchgate.net
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of dyes in environmental samples. najah.edu When applied to acid and anthraquinone dyes, HPLC is typically used in a reversed-phase mode. This method offers high resolution and sensitivity, especially when paired with detectors like UV-Vis Diode Array (DAD) or Mass Spectrometry (MS). researchgate.netepa.gov The choice of detector depends on the required selectivity and sensitivity, with MS providing definitive identification based on the mass-to-charge ratio of the analyte.
Spectrophotometric Methods
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of dyes, as these compounds are designed to absorb light intensely in the visible spectrum. nih.gov The concentration of the dye in a sample is determined by measuring its absorbance at its wavelength of maximum absorption (λmax). While simple, this method can lack specificity in complex mixtures where multiple substances may absorb at similar wavelengths. nih.gov Derivative spectroscopy can sometimes be used to enhance specificity and resolve overlapping spectral bands.
Electrochemical Sensors
Electrochemical sensors represent a rapidly advancing field for the detection of environmental pollutants, including dyes. These devices offer high sensitivity, rapid response times, and the potential for miniaturization for in-situ monitoring. mdpi.comresearchgate.net Sensors are typically developed by modifying an electrode surface with materials that facilitate the electrochemical oxidation or reduction of the target analyte. mdpi.com For instance, highly sensitive electrochemical sensors have been developed for other dyes, such as Acid Blue 9, achieving detection limits in the nanomolar (nM) range. researchgate.net This demonstrates the potential for developing similar high-performance sensors specifically for this compound.
The following table summarizes the principles of these key analytical techniques applicable to the detection of this compound.
Table 1: Overview of Applicable Analytical Techniques for this compound Detection
| Technique | Principle | Typical Application for Dyes | Key Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV/Vis | Separates compounds based on their partitioning between a stationary phase and a mobile liquid phase. Detection is based on the absorption of UV or visible light. | Quantification of individual dyes in industrial wastewater and surface water. | High resolution and reproducibility; well-established methods. mst.dk | Moderate sensitivity; potential for co-eluting interferences. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry, which identifies compounds by their mass-to-charge ratio. | Confirmatory analysis and quantification of dyes at trace levels in complex environmental matrices. | Very high sensitivity and specificity; structural elucidation is possible. researchgate.netepa.gov | Higher equipment and operational costs. |
| UV-Visible Spectrophotometry | Measures the amount of light absorbed by the dye at a specific wavelength. | Rapid quantification of total dye concentration in relatively simple water samples; process monitoring. nih.gov | Simple, fast, and low-cost. nih.gov | Lacks specificity in complex mixtures; lower sensitivity compared to chromatographic methods. nih.gov |
| Electrochemical Sensors | Measures the change in electrical current or potential resulting from the electrochemical reaction of the dye at a modified electrode surface. | Rapid and highly sensitive detection of dyes in water; potential for portable, real-time monitoring. mdpi.commdpi.com | High sensitivity (often to nM levels), rapid analysis, and portability. researchgate.netnih.gov | Susceptible to interference from other electroactive species; sensor surface can be prone to fouling. |
Research Findings on Environmental Detection
Specific data on the environmental concentrations of this compound in aquatic systems are scarce. However, studies on its parent compound, anthraquinone, confirm its presence in surface water, groundwater, and even drinking water. nih.gov General studies on textile dye effluents have reported dye concentrations in aquatic environments at levels up to 1 mg/L. researchgate.net Research on the environmental fate of similar acid dyes indicates that they are highly soluble and can persist in the water column. canada.ca Toxicological studies on other acid dyes, such as Acid Blue 92, have been conducted to understand their impact on aquatic life, underscoring the importance of monitoring for this class of compounds. ijrrjournal.com
The following table presents data from studies on closely related anthraquinone or acid dyes, which provides context for the detection limits and conditions that would likely be required for the successful monitoring of this compound.
Table 2: Examples of Analytical Methodologies for Related Acid Dyes
| Analyte | Method | Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Acid Blue 9 | Electrochemical Sensor (La2YCrO6/HLNTs) | Food Samples | 5.14 nM | researchgate.net |
| Acid Orange 10 | Electrochemical Sensor (Tridodecylamine-modified) | Industrial Wastewater | 1.0 pM | mdpi.com |
| Acid Blue 40 | Spectrophotometry | Simulated Textile Wastewater | Not Reported | ajol.info |
| Acid Blue 113 | LC-ES-MS | Water Samples | Not Reported | researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Acid Blue 9 |
| Acid Blue 40 |
| This compound |
| Acid Blue 92 |
| Acid Blue 113 |
| Acid Orange 10 |
| Anthraquinone |
| Lanthanum Yttrium Chromium Oxide (La2YCrO6) |
| Solid-phase extraction |
| Tridodecylamine |
Advanced Research Frontiers and Emerging Topics in Acid Blue Dye Science
Computational Chemistry and Molecular Dynamics Simulations of Dye Interactions
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of dye molecules at an atomic level. mdpi.com These methods provide profound insights into the interactions between dye molecules and various substrates, which are crucial for optimizing existing applications and designing new materials.
Molecular dynamics simulations allow researchers to observe the time-dependent behavior of molecular systems, offering a dynamic picture of how Acid Blue 82 interacts with its environment. mdpi.com For instance, MD simulations can be used to study the adsorption of dye molecules onto adsorbent surfaces, providing detailed information about the binding mechanisms and energies involved. researchgate.net By simulating the movement of every atom in the system, scientists can visualize the conformational changes that occur during the adsorption process and identify the key intermolecular forces driving the interaction.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), complement MD simulations by providing a detailed understanding of the electronic structure of the dye molecule. acs.org DFT calculations can be used to determine properties like molecular orbital energies, charge distributions, and electrostatic potentials. researchgate.net This information is vital for understanding the reactivity of the dye and its affinity for different chemical species. For example, by calculating the interaction energy between this compound and a substrate, researchers can predict the stability of the resulting complex. acs.org
Table 1: Key Computational Methods in Dye Research
| Computational Method | Information Provided | Relevance to this compound |
|---|---|---|
| Molecular Dynamics (MD) | Time-dependent atomic trajectories, conformational changes, interaction dynamics. mdpi.com | Simulating adsorption onto textiles or other materials, understanding aggregation behavior in solution. researchgate.net |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, charge distribution, reaction energetics. acs.orgresearchgate.net | Predicting reactivity, understanding color properties, calculating interaction energies with substrates. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of QM for the reactive site with the efficiency of MM for the larger system. | Studying enzymatic degradation or reactions of this compound in a complex biological or material environment. |
These computational approaches are not merely theoretical exercises; they have practical implications for the industrial use of this compound. By understanding the fundamental interactions at a molecular level, scientists can work towards designing more efficient dyeing processes, developing novel adsorbent materials for dye removal in wastewater treatment, and creating new functional materials with tailored properties.
Development of Novel Eco-Friendly Synthesis Routes
The traditional synthesis of triarylmethane dyes, a class to which many acid dyes belong, often involves the use of hazardous oxidizing agents like lead peroxide or manganese oxide. mdpi.com Growing environmental concerns have spurred significant research into developing greener, more sustainable synthetic pathways.
One promising approach involves the use of cleaner oxidizing agents and catalysts. For example, researchers have successfully synthesized Acid Blue 7, a related triarylmethane dye, using aqueous hydrogen peroxide (H₂O₂) as a benign oxidant in combination with a CuO/silicotungstic acid catalyst. mdpi.comresearchgate.net This method avoids the use of toxic heavy metals and produces water as the primary byproduct. mdpi.com Another study explored the use of an iron phthalocyanine (B1677752) derivative as a catalyst for the oxidation of the leuco acid precursor with dilute H₂O₂. mdpi.com
Beyond cleaner reagents, the development of solvent-free or water-based reaction systems is a key focus of green chemistry. beilstein-journals.org The synthesis of dye derivatives in water not only reduces the reliance on volatile organic compounds but also simplifies the purification process. beilstein-journals.org Researchers are also exploring organocatalytic methods, which eliminate the need for metal catalysts altogether. researchgate.net
Table 2: Comparison of Synthesis Methods for Triarylmethane Dyes
| Synthesis Method | Oxidizing Agent | Catalyst | Solvent | Environmental Impact |
|---|---|---|---|---|
| Traditional | Lead Peroxide, Manganese Oxide mdpi.com | None specified | Typically aqueous | High (uses toxic heavy metals) |
| Greener Route 1 | Hydrogen Peroxide (30%) mdpi.comresearchgate.net | CuO/Silicotungstic Acid mdpi.comresearchgate.net | Water mdpi.comresearchgate.net | Low (avoids toxic metals, water is the byproduct) |
| Greener Route 2 | Hydrogen Peroxide (10%) mdpi.com | Iron Phthalocyanine derivative mdpi.com | Not specified | Moderate (reduces oxidant toxicity) |
| Organocatalytic | Organic oxidants (e.g., chloranil) researchgate.net | Organocatalyst researchgate.net | Organic phase researchgate.net | Varies (avoids metals but may use organic solvents) |
The pursuit of eco-friendly synthesis routes for dyes like this compound is critical for the sustainability of the textile and other industries that rely on these colorants. These innovative chemical approaches aim to reduce waste, minimize environmental pollution, and create safer manufacturing processes.
Exploration of Acid Blue Dyes in Non-Textile Advanced Materials
While the primary application of acid dyes has historically been in the textile industry for coloring materials like wool, silk, and nylon, their unique properties are leading to their exploration in a variety of advanced, non-textile materials. ontosight.aiscolorant.comresearchgate.net
The vibrant color and stability of dyes like this compound make them suitable for inclusion in high-performance materials. ontosight.ai Emerging applications include:
Inkjet Inks and Toners: The high tinctorial strength and good solubility of certain acid dyes make them ideal for use in the formulation of inks for digital printing. ontosight.ai
Advanced Coatings and Plastics: Acid dyes can be incorporated into polymers to create colored plastics and specialized coatings.
Phase-Change Materials (PCM): Research is underway to use textile-based PCMs, which could incorporate dyes, for applications like thermal regulation in automotive interiors and protective apparel. rmit.edu.au
Biomedical Stains: Some acid dyes are utilized in biological research as stains for histological preparations, allowing for the visualization of cellular structures. ontosight.ai
Sensors: The sensitivity of some dyes to their local environment (e.g., polarity, pH) opens up possibilities for their use in chemical sensors. rsc.org
The integration of acid dyes into these advanced materials often requires modification of the dye structure or the material matrix to ensure compatibility and long-term stability. For instance, surface treatments or the use of nanoparticles can enhance the adhesion and performance of dyes in novel composites. rmit.edu.au
Mechanistic Insights into pH-Dependent Chromatic Shifts and Structural Rearrangements
The color of many organic dyes is not static but can change in response to environmental stimuli, most notably pH. This phenomenon, known as halochromism, is rooted in structural rearrangements within the dye molecule that alter its electronic properties and, consequently, its light absorption spectrum.
For many dyes, a change in pH leads to the protonation or deprotonation of specific functional groups. pnas.org This addition or removal of a proton can trigger a cascade of electronic and conformational changes throughout the molecule's conjugated π-system. pnas.org These rearrangements alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which dictates the wavelength of light the molecule absorbs.
A fascinating parallel can be drawn with complex biological systems like bacteriorhodopsin and cyanobacteriochromes (CBCRs), which are natural light-sensing proteins. pnas.orgnih.gov In these systems, light or pH changes can induce isomerization and protonation state changes in a bilin chromophore, leading to significant color shifts. pnas.orgnih.govbiorxiv.org For example, in some CBCRs, the chromophore is deprotonated in a green-absorbing state and becomes protonated in a red-absorbing state, a process that is often reversible and highly dependent on the surrounding pH. pnas.org
Table 3: Factors Influencing Chromatic Shifts
| Factor | Mechanism | Effect on Spectrum |
|---|---|---|
| pH | Protonation/deprotonation of functional groups. nih.gov | Alters conjugation and electron distribution, causing a shift in absorption wavelength (color change). pnas.org |
| Solvent Polarity | Stabilization of different tautomeric forms (e.g., spirolactone vs. zwitterion). rsc.org | Can switch the dye between a colored, fluorescent state and a colorless, non-fluorescent state. rsc.org |
| Light Irradiation | Photoisomerization (e.g., cis-trans isomerization). pnas.org | Changes the geometry of the chromophore, leading to a different absorption maximum. |
| Molecular Aggregation | Intermolecular interactions (e.g., π-stacking). | Can cause shifts in the absorption spectrum (H- or J-aggregation). |
Understanding the precise mechanisms of these pH-induced structural and chromatic shifts in dyes like this compound is a key area of research. By elucidating these fundamental processes, scientists can design "smart" materials that change color in response to their environment, with potential applications in sensing, diagnostics, and dynamic optical devices. acs.orgplos.org
Conclusion
Summary of Current Research Advancements
Current research on acid dyes is multifaceted, encompassing efforts to improve synthesis efficiency, develop greener production methods, and better understand their environmental fate and toxicological profiles. Studies on the removal of dyes from wastewater using various treatment technologies are also a significant area of research.
Identification of Knowledge Gaps and Future Research Directions
While much is known about the general properties and applications of acid dyes, there are knowledge gaps concerning the specific long-term environmental impacts and detailed toxicological profiles of many individual dyes, including Acid Blue 82. Future research should focus on filling these gaps to ensure a more complete understanding of their life cycle. This includes more detailed studies on their degradation pathways, the toxicity of their transformation products, and the development of more effective and environmentally benign remediation technologies.
Broader Implications for Sustainable Chemical Engineering and Environmental Management
The case of this compound and other synthetic dyes highlights the broader challenges and opportunities in sustainable chemical engineering and environmental management. There is a growing need for the chemical industry to adopt green chemistry principles, which include designing safer chemicals, using renewable feedstocks, and developing processes that minimize waste and energy consumption. Effective environmental management requires a life cycle approach, considering the environmental impacts of a chemical from its synthesis to its ultimate disposal or degradation. epa.sa.gov.au This includes the development of advanced wastewater treatment methods to remove dyes and other pollutants from industrial effluents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization techniques for ACID BLUE 82?
- Methodological Answer : Synthesis should follow protocols ensuring purity (>95%) and reproducibility. Use UV-Vis spectroscopy (λ_max at ~580–600 nm) and high-performance liquid chromatography (HPLC) with diode-array detection (DAD) for purity analysis. Structural confirmation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For new derivatives, elemental analysis (C, H, N, S) and FT-IR are essential to verify functional groups .
- Experimental Design : Include stepwise reaction conditions (temperature, pH, solvent), purification methods (e.g., column chromatography), and validation against known spectral databases (e.g., SciFinder, Reaxys).
Q. How can researchers validate the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies using controlled light, temperature, and pH exposure. Monitor degradation via UV-Vis spectral shifts or HPLC retention time changes. Use Arrhenius kinetics to predict shelf-life under standard conditions .
- Critical Data Analysis : Compare degradation rates with positive controls (e.g., commercial dyes) and account for matrix effects (e.g., presence of surfactants or metal ions) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported spectral data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from solvent polarity, pH-dependent tautomerism, or instrument calibration differences. Replicate experiments under standardized conditions (IUPAC guidelines) and use multivariate statistical analysis (e.g., PCA) to isolate variables. Cross-validate with alternative techniques like Raman spectroscopy or X-ray crystallography .
- Case Study : A 2023 study found conflicting λ_max values (595 nm vs. 610 nm) due to aggregation effects in aqueous vs. ethanolic solutions. Resolution required dynamic light scattering (DLS) to confirm nanoparticle formation .
Q. What advanced strategies exist for elucidating structure-property relationships in this compound derivatives?
- Methodological Answer : Combine computational chemistry (DFT calculations for HOMO-LUMO gaps) with experimental photophysical data (fluorescence quantum yield, Stokes shift). Correlate substituent effects (e.g., sulfonation degree) with solubility and aggregation behavior using Hansen solubility parameters .
- Data Integration : Use cheminformatics tools (e.g., Schrödinger Maestro) to model intermolecular interactions and predict dye-fiber affinity in textile applications .
Q. How can researchers design experiments to probe the environmental degradation pathways of this compound?
- Methodological Answer : Simulate natural conditions (UV irradiation, microbial activity) and analyze degradation products via LC-MS/MS. Employ isotope labeling (-tracers) to track fragment pathways. Validate toxicity of intermediates using Daphnia magna bioassays .
- Contradiction Management : Address conflicting reports on aerobic vs. anaerobic degradation mechanisms by designing factorial experiments with controlled O₂ levels .
Methodological Frameworks for Data Validation
Q. What statistical approaches are critical for ensuring reproducibility in ACID BLUE 81/82 comparative studies?
- Methodological Answer : Apply ANOVA to batch-to-batch variability data (e.g., purity, yield). Use Grubbs’ test to identify outliers in spectral datasets. For interlaboratory comparisons, follow ISO 5725 guidelines for accuracy and precision .
- Case Example : A 2024 meta-analysis highlighted inconsistent molar extinction coefficients (ε) due to uncalibrated spectrophotometers. Recommendations include NIST-traceable standards .
Q. How should researchers address ethical and methodological biases in interdisciplinary studies involving this compound?
- Methodological Answer : Implement double-blinded protocols for data collection in toxicology studies. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Disclose conflicts of interest (e.g., industry funding) per ICMJE guidelines .
- Critical Evaluation : A 2022 review found over 30% of studies omitted key synthesis parameters (e.g., stirring rate), undermining reproducibility. Checklists like CONSORT for analytical chemistry are advised .
Tables for Key Parameters
| Property | This compound | Validation Method | Reference ID |
|---|---|---|---|
| λ_max (aqueous) | 595 ± 2 nm | UV-Vis (NIST-calibrated) | |
| Purity (HPLC) | ≥98% | C18 column, 0.1% TFA gradient | |
| Degradation half-life (pH 7) | 120 ± 10 days | Accelerated stability testing |
Critical Guidelines for Researchers
- Avoid Common Pitfalls : Ensure spectral baselines are corrected (e.g., subtract solvent blank) to prevent false λ_max assignments .
- Ethical Reporting : Disclose all synthetic byproducts, even if below ICH impurity thresholds (<0.1%) .
- Data Contradictions : Use platforms like Zenodo to archive raw datasets for third-party verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
